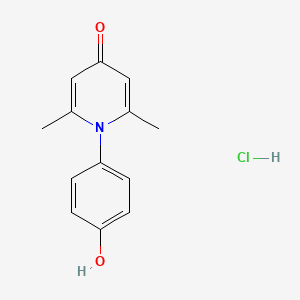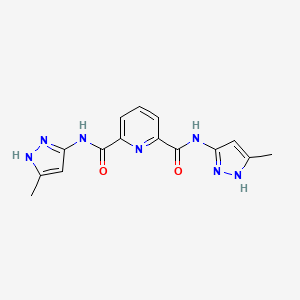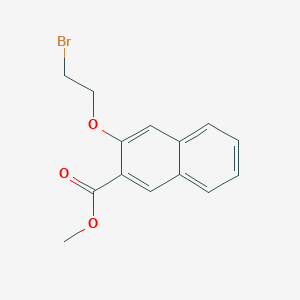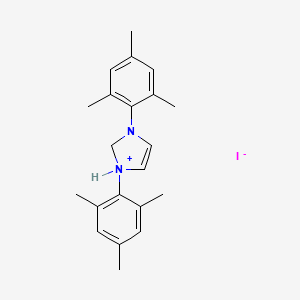
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a hydroxyphenyl group and two methyl groups attached to the pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,6-dimethylpyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Halogenated or alkylated pyridinone derivatives.
Applications De Recherche Scientifique
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-methylquinoline: Shares the hydroxyphenyl group but has a different ring structure.
2,6-dimethylpyridine: Lacks the hydroxyphenyl group but has the same methyl-substituted pyridine ring.
4-hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the pyridinone ring.
Uniqueness
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is unique due to the combination of the hydroxyphenyl group and the dimethyl-substituted pyridinone ring. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
821789-66-6 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4-one;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-9-7-13(16)8-10(2)14(9)11-3-5-12(15)6-4-11;/h3-8,15H,1-2H3;1H |
Clé InChI |
KDFSTRJXLDHOBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)


![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)



![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

